An In-Depth Technical Guide to 1S,3R,alphaR-Deltamethrin: Chemical Structure and Properties
An In-Depth Technical Guide to 1S,3R,alphaR-Deltamethrin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltamethrin is a potent synthetic pyrethroid insecticide, widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[1][2] Its insecticidal activity is, however, highly dependent on its stereochemistry. Deltamethrin possesses three chiral centers, giving rise to eight possible stereoisomers. The commercially available insecticide is composed of a single, highly active isomer: (1R,3R,αS)-Deltamethrin.[1][2] This guide will focus on the 1S,3R,alphaR-Deltamethrin isomer, an inactive stereoisomer, providing a comprehensive overview of its chemical structure, physicochemical properties, and a comparative analysis of its biological interactions. Understanding the structure-activity relationships of deltamethrin isomers is crucial for the development of more selective and safer insecticides and for assessing the environmental and toxicological impact of pyrethroid formulations.
Chemical Structure and Stereochemistry
The chemical name for deltamethrin is (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate.[1] The molecule consists of a cyclopropanecarboxylic acid moiety ester-linked to an α-cyano-3-phenoxybenzyl alcohol moiety. The three chiral centers are located at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the benzyl alcohol.
The specific isomer, 1S,3R,alphaR-Deltamethrin , has the following stereochemical configuration:
-
1S and 3R on the cyclopropane ring.
-
alphaR at the cyano-bearing carbon of the alcohol moiety.
This configuration renders it biologically inactive as an insecticide, in stark contrast to its highly active (1R,3R,αS) counterpart.[3] The precise spatial arrangement of the substituents is critical for the molecule's ability to bind to its target site on insect voltage-gated sodium channels.
Physicochemical Properties
While the biological activity of deltamethrin stereoisomers varies significantly, their fundamental physicochemical properties are largely identical. The properties listed below are for technical grade deltamethrin, which is predominantly the active (1R,3R,αS) isomer, but are representative of the 1S,3R,alphaR isomer as well.
| Property | Value | Reference |
| Molecular Formula | C22H19Br2NO3 | [4] |
| Molecular Weight | 505.2 g/mol | [4][5] |
| Physical State | Colorless or white to light beige odorless crystals | [5][6] |
| Melting Point | 98-101 °C | [6] |
| Boiling Point | Decomposes above 300 °C | [2][6] |
| Water Solubility | < 0.002 mg/L (practically insoluble) | [5][6] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, dioxane, xylene, and cyclohexanone | [6] |
| Vapor Pressure | 1.5 x 10-8 mmHg at 25 °C | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 6.1 - 6.2 | [5][7] |
| Soil Sorption Coefficient (Koc) | 7.05 x 10^5 to 3.14 x 10^6 | [5] |
Neurotoxic Mechanism of Action: A Comparative Perspective
The primary target of the active deltamethrin isomer is the voltage-gated sodium channels in the nervous system of insects.[8] The (1R,3R,αS) isomer binds to a specific site on the channel protein, modifying its gating kinetics. This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions.[9] The resulting membrane depolarization leads to repetitive nerve discharges, paralysis, and ultimately the death of the insect.[9] This stereospecificity highlights the importance of the three-dimensional structure of the molecule for its interaction with the receptor site.[9]
The 1S,3R,alphaR-Deltamethrin isomer, due to its different spatial configuration, does not fit into the binding site on the sodium channel and is therefore considered neurotoxically inactive.[3]
There has been some debate regarding the interaction of deltamethrin with GABA (gamma-aminobutyric acid) receptors. Some studies have suggested that Type II pyrethroids, like deltamethrin, may have a secondary action on the GABA receptor-chloride channel complex.[10] However, other research indicates that deltamethrin does not directly block GABA-activated chloride channels, and any observed effects on the GABAergic system may be indirect consequences of its primary action on sodium channels.[4] It is important to note that these studies were conducted with the active isomer of deltamethrin.
Caption: Comparative neurotoxic mechanism of active vs. inactive deltamethrin isomers.
Metabolism
In mammals, deltamethrin is rapidly metabolized and eliminated from the body.[1] The metabolism of pyrethroids is considered a detoxification process, as the resulting metabolites are generally less toxic than the parent compound. The primary metabolic pathways for deltamethrin involve:
-
Ester Hydrolysis: This is a major detoxification pathway catalyzed by carboxylesterases, primarily in the liver and plasma.[11] This reaction cleaves the ester bond, yielding two main metabolites:
-
3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)
-
3-phenoxybenzyl alcohol, which is further oxidized to 3-phenoxybenzoic acid (3-PBA).[12]
-
-
Oxidative Metabolism: This is carried out by cytochrome P450 (CYP) enzymes in the liver.[3][9][13] Hydroxylation can occur at various positions on the molecule, particularly on the phenoxybenzyl moiety.[14]
While the metabolic pathways for different stereoisomers are generally similar, the rate of metabolism can vary. For some pyrethroids, cis-isomers are metabolized more slowly than trans-isomers.[13] Although specific data for the 1S,3R,alphaR isomer is scarce, it is expected to undergo similar metabolic transformations as the active isomer.
Caption: Mammalian metabolic pathways of deltamethrin.
Environmental Fate
Deltamethrin exhibits low mobility in soil due to its strong adsorption to soil particles.[15] It is not persistent in the soil environment, with degradation occurring through microbial action, hydrolysis, and photolysis.[15][16] In aquatic environments, deltamethrin can undergo chemical and photochemical degradation, leading to a mixture of stereoisomers and hydrolysis products.[7] It is important to note that while deltamethrin is highly toxic to aquatic organisms, its low water solubility and rapid degradation mitigate some of this risk in field conditions.[15]
Analytical Methods for Stereoisomer Separation
The analysis and separation of deltamethrin stereoisomers are crucial for quality control, residue analysis, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
Chiral HPLC for Deltamethrin Isomer Separation
This protocol outlines a method for the chiral separation of deltamethrin isomers.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a diode-laser polarimeter.[3]
2. Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as a Chiralcel OD-H column (250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm).[3]
-
Temperature: Ambient.
3. Sample Preparation:
-
Accurately weigh a known amount of the deltamethrin sample.
-
Dissolve the sample in the mobile phase or a suitable solvent like hexane to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times and, if using a polarimeter, their optical rotation.
GC-MS for Deltamethrin Analysis
This protocol provides a general method for the analysis of deltamethrin using GC-MS.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis, such as an HP-5 MS (30 m x 0.25 mm x 0.25 µm).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 275-290 °C.[17]
-
Oven Temperature Program:
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
4. Sample Preparation (QuEChERS Method):
-
Homogenize the sample (e.g., spinach) and weigh 10 g into a centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup using a dispersive solid-phase extraction (d-SPE) tube.
-
Centrifuge and collect the supernatant for GC-MS analysis.
Caption: General analytical workflow for deltamethrin isomer analysis.
Conclusion
The stereochemistry of deltamethrin is a determining factor in its biological activity. The 1S,3R,alphaR-Deltamethrin isomer, being the mirror image of the active components at key chiral centers, is devoid of insecticidal properties. This underscores the highly specific nature of the interaction between pyrethroids and their target sites. A thorough understanding of the properties and behavior of individual stereoisomers is essential for the development of more effective and environmentally benign crop protection agents and for conducting accurate risk assessments. The analytical methods detailed in this guide provide the necessary tools for researchers to differentiate and quantify these isomers, furthering our knowledge in this critical area of study.
References
- Aldridge, W. N. (1990). An assessment of the toxicological properties of pyrethroids and their neurotoxicity. Critical reviews in toxicology, 21(2), 89-104.
- Casida, J. E., Gaughan, L. C., & Ruzo, L. O. (1979). Comparative metabolism of pyrethroids in rats and insects. In Advances in pesticide science: plenary lectures presented at the Fourth International Congress of Pesticide Chemistry, Zurich, Switzerland, July 24-28, 1978. Part 3 (pp. 536-545). Pergamon Press.
- Clark, J. M., & Symington, S. B. (2012). Pyrethroid insecticides and the GABA A receptor. In The GABA Receptor (pp. 235-257). Humana Press.
- Crow, J. A., Borazjani, A., Potter, P. M., & Ross, M. K. (2007). Hydrolysis of pyrethroids by human and other mammalian carboxylesterases. Toxicology and applied pharmacology, 221(1), 1-12.
-
National Pesticide Information Center. (2011). Deltamethrin Technical Fact Sheet. Oregon State University. [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Deltamethrin specifications. [Link]
- Godin, S. J., Scollon, E. J., Hughes, M. F., Potter, P. M., & Ross, M. K. (2006). Species-specific metabolism of pyrethroid insecticides by rat and human liver microsomes. Drug metabolism and disposition, 34(10), 1764-1771.
-
PubChem. (n.d.). (1S)-Deltamethrin. National Center for Biotechnology Information. [Link]
- Ray, D. E., & Fry, J. R. (2006). A reassessment of the neurotoxicity of pyrethroid insecticides. Pharmacology & therapeutics, 111(1), 174-193.
- Soderlund, D. M., Clark, J. M., Sheets, L. P., Mullin, L. S., Piccirillo, V. J., Sargent, D., ... & Weiner, M. L. (2002). Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment. Toxicology, 171(1), 3-59.
- Scollon, E. J., Starr, J. M., Godin, S. J., & Ross, M. K. (2009). In vitro metabolism of pyrethroid pesticides by human and rat brain. Archives of toxicology, 83(1), 75-85.
- Smith, A. G., & Soderlund, D. M. (2010). The relative contributions of ester-and ether-bond cleavage to the metabolism of the pyrethroid insecticide cypermethrin in rats. Pesticide biochemistry and physiology, 97(1), 69-74.
-
U.S. Environmental Protection Agency. (1994). R.E.D. Facts: Deltamethrin. [Link]
-
World Health Organization. (1990). Deltamethrin. Environmental Health Criteria 97. [Link]
- Worthing, C. R., & Walker, S. B. (Eds.). (1987). The pesticide manual: a world compendium (8th ed.). British Crop Protection Council.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Deltamethrin. In Occupational Exposures in Insecticide Application, and Some Pesticides (Vol. 53). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
-
PubChem. (n.d.). Deltamethrin. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2018). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. [Link]
- Abdel-Kader, S. M., & Abdel-Rahman, M. S. (2002). Effect of deltamethrin on the transmission of gamma aminobutyric acid (GABA) and thyroid hormones in adult male albino rats. Journal of the Egyptian Society of Toxicology, 27, 1-9.
- Ma, Y., Liu, D., & Zhang, H. (2023). Distribution and Elimination of Deltamethrin Toxicity in Laying Hens. Foods, 12(24), 4475.
- Yousef, M. I., El-Demerdash, F. M., Kamel, K. I., & Al-Salhen, K. S. (2003). Changes in some hematological and biochemical indices of rabbits induced by isoflavones and cypermethrin. Toxicology, 189(3), 223-234.
-
Food and Agriculture Organization of the United Nations. (2012). Deltamethrin specifications & evaluations. [Link]
- Sanchez-Bayo, F., & Goka, K. (2006). Influence of light and temperature on the toxicity of the insecticides imidacloprid and deltamethrin to the aquatic midge Chironomus yoshimatsui.
- Taylor-Wells, J., Brooke, B. D., Bermudez, I., & Jones, A. K. (2015). The neonicotinoid imidacloprid, and the pyrethroid deltamethrin, are antagonists of the insect Rdl GABA receptor. Journal of neurochemistry, 135(4), 705-713.
- Hladik, M. L., & McWayne, S. (2012). Methods of analysis—Determination of pyrethroid insecticides in water and sediment using gas chromatography/mass spectrometry. US Geological Survey.
-
Food and Agriculture Organization of the United Nations. (2017). Deltamethrin specifications. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Deltamethrin. [Link]
- Huckle, K. R., & Millburn, P. (1990). Metabolism of pyrethrins and pyrethroids in insects and other species. In Progress in pesticide biochemistry and toxicology (Vol. 7, pp. 119-178). John Wiley & Sons.
-
ResearchGate. (n.d.). GC-MS chromatogram of standard deltamethrin (100 ppm). [Link]
- Richardson, J. R., Taylor, M. M., Shalat, S. L., Guillot, T. S., Caudle, W. M., Hossain, M. M., ... & Miller, G. W. (2015). Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin. Journal of neurochemistry, 133(5), 765-779.
- Song, C., & Chen, J. (2021). Neurotoxicity of a pyrethroid pesticide deltamethrin is associated with the imbalance in proteolytic systems caused by mitophagy activation and proteasome inhibition. Toxicology and Applied Pharmacology, 430, 115723.
-
SIELC Technologies. (n.d.). Separation of Deltamethrin on Newcrom R1 HPLC column. [Link]
- Gan, J., & Schlenk, D. (2009). Chemical isomerization of deltamethrin in alcohols. Journal of agricultural and food chemistry, 57(15), 6938-6943.
- Proença, P., Barata, C., & Soares, A. M. (2023). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. International Journal of Molecular Sciences, 24(21), 15888.
- Pérez-Fernández, V., García, M. A., & Marina, M. L. (1998). Resolution of Deltamethrin, Permethrin, and Cypermethrin Enantiomers by High-Performance Liquid Chromatography with Diode-Laser Polarimetric Detection.
- El-Sheikh, M. A., & Galal, S. M. (2016). The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation. Analytical Chemistry Letters, 6(3), 282-290.
- Al-Tohamy, F. A. (2013). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Journal of ChemTech Research, 5(5), 2319-2326.
-
Reddit. (2014). Can chemists synthesise specific isomers? what methods may they use?. [Link]
Sources
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Deltamethrin (EHC 97, 1990) [inchem.org]
- 7. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. igbb.msstate.edu [igbb.msstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity of a pyrethroid pesticide deltamethrin is associated with the imbalance in proteolytic systems caused by mitophagy activation and proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
